5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluoropyrimidine moiety, a piperidine ring, and a pyridinone core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluoropyrimidine moiety:
Piperidine ring formation: The piperidine ring is synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Coupling reactions: The fluoropyrimidine and piperidine intermediates are coupled using suitable coupling agents to form the desired compound.
Final cyclization: The final step involves the cyclization of the coupled intermediate to form the pyridinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may enhance binding affinity to these targets, while the piperidine and pyridinone cores contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.
5-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one: Similar structure with a bromine atom instead of fluorine.
5-(3-((5-iodopyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one imparts unique chemical properties, such as increased electronegativity and stability, compared to its halogenated analogs. This makes it particularly valuable in applications requiring high reactivity and specificity.
Properties
IUPAC Name |
5-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O3/c16-11-7-18-15(19-8-11)23-12-2-1-5-20(9-12)14(22)10-3-4-13(21)17-6-10/h3-4,6-8,12H,1-2,5,9H2,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDXWTDRJDNHPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)OC3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.